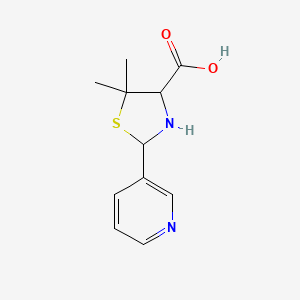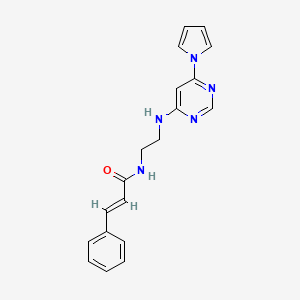
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)cinnamamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)cinnamamide, also known as PAC-1, is a small molecule that has been shown to induce apoptosis in cancer cells. It was first synthesized in 2005 and has since been studied extensively for its potential as a cancer therapy.
Aplicaciones Científicas De Investigación
Antibacterial Activity
The synthesized compound demonstrates appreciable antibacterial activity. It has been evaluated against bacterial strains, and some of its derivatives exhibit strong inhibitory effects. These findings suggest potential applications in combating bacterial infections and developing novel antibiotics .
Antitubercular Properties
Certain variants of this compound also display potent antitubercular properties. Given the global challenge of tuberculosis, these findings highlight its relevance in the fight against this infectious disease .
Inhibition of Enoyl ACP Reductase and DHFR Enzymes
The compound was tested for its ability to inhibit enoyl ACP reductase and dihydrofolate reductase (DHFR) enzymes. It showed promising interactions with both active sites, indicating its potential as an enzyme inhibitor. Such inhibition could have implications in drug development and disease treatment .
Anti-Tumoral Effects
Although not directly related to the compound , similar pyrrolyl derivatives have been investigated for their anti-tumoral effects. These studies explore their impact on tumor cell viability, making them relevant in cancer research .
Improving Monoclonal Antibody Production
In a different context, chemical compounds related to pyrrolyl benzohydrazides have been studied for their ability to enhance monoclonal antibody production in mammalian cell cultures. While not specific to our compound, this research sheds light on potential applications in biopharmaceutical production .
Anti-Fibrosis Activity
Target compounds with structural similarities to our compound have demonstrated better anti-fibrosis activity than existing drugs. This finding suggests a potential role in managing fibrotic conditions .
Propiedades
IUPAC Name |
(E)-3-phenyl-N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O/c25-19(9-8-16-6-2-1-3-7-16)21-11-10-20-17-14-18(23-15-22-17)24-12-4-5-13-24/h1-9,12-15H,10-11H2,(H,21,25)(H,20,22,23)/b9-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAUEHCEVXECCK-CMDGGOBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCNC2=CC(=NC=N2)N3C=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCNC2=CC(=NC=N2)N3C=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-methoxyphenyl)methyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2358005.png)
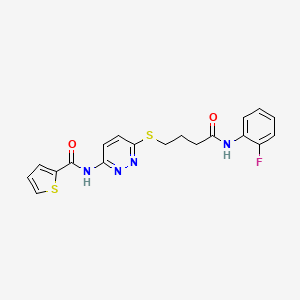
![2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide](/img/structure/B2358007.png)
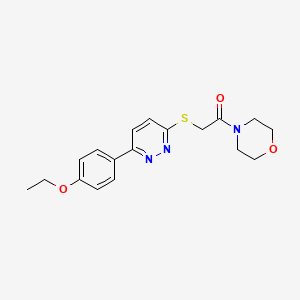
![2-{2-[(Oxolan-2-yl)methoxy]acetamido}-1,3-thiazole-5-sulfonyl fluoride](/img/structure/B2358010.png)
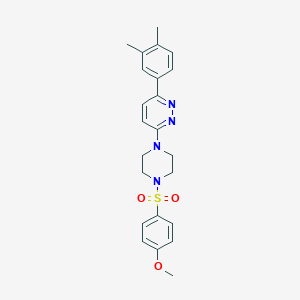
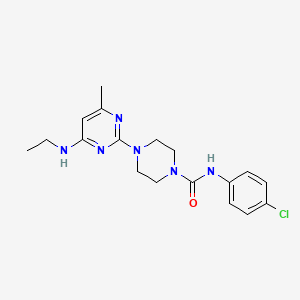
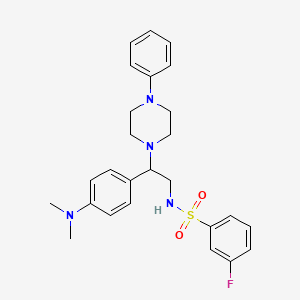
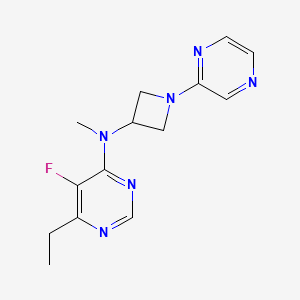
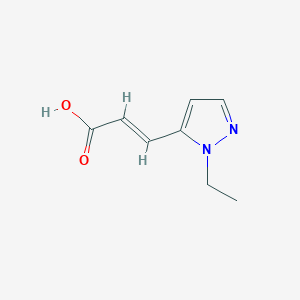
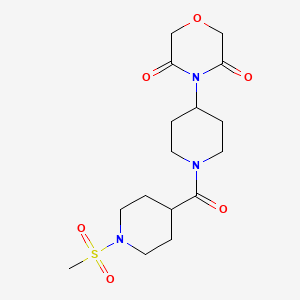

![Ethyl 5-(3-methylbenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2358022.png)
